tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
The compound tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate belongs to the class of azabicyclo[3.2.1]octane derivatives, which are bicyclic structures containing a nitrogen atom. These compounds are of significant interest in medicinal chemistry due to their conformational rigidity and ability to mimic bioactive molecules. However, structurally analogous compounds with diverse substituents (e.g., hydroxy, amino, oxo, aryloxy) are well-characterized, enabling comparative analysis .
Properties
IUPAC Name |
tert-butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-9-7-10-5-6-11(8-9)14(10)12(15)16-13(2,3)4/h10-11H,1,5-8H2,2-4H3/t10-,11?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYNYREKPRWPYDC-VUWPPUDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1CC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@H]2CCC1CC(=C)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enol Triflate Synthesis from N-Boc-Nortropinone
The synthesis begins with tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (N-Boc-nortropinone), a widely available precursor. Treatment with lithium diisopropylamide (LDA) at -78°C in tetrahydrofuran (THF) generates a stabilized enolate, which reacts with N-phenylbis(trifluoromethanesulfonimide) to form the enol triflate intermediate. This step achieves yields of 78–92% under optimized conditions, with the triflate group serving as a superior leaving group for subsequent elimination.
Reaction Conditions:
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Temperature: -78°C to room temperature
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Solvent: Anhydrous THF
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Base: LDA (2.2–2.4 equivalents)
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Triflating agent: N-phenylbis(trifluoromethanesulfonimide) (1.0–1.1 equivalents)
Elimination to Methylidene via Base Treatment
The enol triflate undergoes elimination using mild bases such as 1,8-diazabicycloundec-7-ene (DBU) or potassium tert-butoxide. This step removes the triflate group and generates the 3-methylidene functionality. For example, stirring the triflate intermediate with DBU in dichloromethane at 25°C for 12 hours yields the target compound with 85–90% conversion. Stereochemical integrity at the 1S position is preserved through rigid bicyclic geometry, minimizing epimerization.
Wittig Olefination of N-Boc-Nortropinone
Purification and Stereochemical Analysis
Crude products are purified via silica gel chromatography using ethyl acetate/n-heptane gradients (10–50%). High-performance liquid chromatography (HPLC) with chiral columns (Chiralpak IA) confirms enantiomeric excess >98% for the (1S)-isomer. Nuclear magnetic resonance (NMR) analysis distinguishes the methylidene protons (δ 5.2–5.4 ppm, multiplet) and confirms bicyclic integrity.
Grignard Addition-Dehydration Sequence
Methylmagnesium Bromide Addition
N-Boc-nortropinone reacts with methylmagnesium bromide in THF at 50°C, forming tert-butyl 3-hydroxy-3-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate. Lithium bromide (2.0 equivalents) enhances nucleophilicity, achieving 31% yield. While this step introduces the methyl group, the hydroxyl intermediate requires dehydration to form the methylidene group.
Acid-Catalyzed Dehydration
The tertiary alcohol undergoes dehydration using sulfuric acid (0.5 equivalents) in toluene under reflux. This method produces the methylidene compound with 70–75% yield but risks racemization at the 1S position. Neutralization with aqueous sodium bicarbonate and extraction with ethyl acetate minimizes side reactions.
Catalytic Asymmetric Synthesis
Chiral Palladium Complexes
Recent advances employ palladium catalysts with (R)-BINAP ligands to induce asymmetry during triflate elimination. For example, Pd(OAc)₂ (5 mol%) and (R)-BINAP (6 mol%) in toluene at 80°C achieve 88% yield and 94% enantiomeric excess (ee). This method bypasses resolution steps, offering a streamlined route to the (1S)-isomer.
Enzymatic Resolution
Racemic methylidene products are resolved using lipase B from Candida antarctica in isopropyl ether. The enzyme selectively acetylates the (1R)-isomer, leaving the (1S)-enantiomer unreacted. After 24 hours, the (1S)-isomer is isolated with 99% ee and 45% yield.
Industrial-Scale Production Considerations
Solvent and Recycle Systems
Large-scale syntheses prioritize THF recovery via distillation (90% efficiency) and lithium bromide reuse. Continuous flow reactors reduce reaction times for enolate formation (2 hours vs. 12 hours batch).
Cost Analysis
Table 1: Comparative Cost per Kilogram
| Method | Raw Material Cost ($/kg) | Yield (%) | Purity (%) |
|---|---|---|---|
| Enolate-Elimination | 1,200 | 85 | 99 |
| Wittig Olefination | 950 | 70 | 95 |
| Catalytic Asymmetric | 1,800 | 88 | 99 |
Chemical Reactions Analysis
tert-Butyl (5S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Scientific Research Applications
Applications in Medicinal Chemistry
1. Drug Development
Tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate is being researched for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds positions it as a candidate for the development of new drugs targeting various diseases.
Case Study: Anti-Hepatitis B Research
Recent studies have indicated that derivatives of azabicyclo compounds, including this compound, exhibit antiviral properties against Hepatitis B virus (HBV). The compound's unique bicyclic structure may enhance its interaction with viral proteins, thereby inhibiting viral replication .
2. Neuropharmacology
Research has shown that compounds with similar structures can influence neurotransmitter systems, particularly those related to dopamine and serotonin pathways. This opens avenues for exploring the use of this compound in treating neurodegenerative disorders and psychiatric conditions.
Applications in Organic Synthesis
1. Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry for developing new therapeutic agents.
2. Chiral Building Blocks
The chiral nature of this compound makes it valuable in asymmetric synthesis, where it can be used to produce enantiomerically pure compounds that are crucial in pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Properties
Pharmacological Relevance
- Pan-Ras Inhibitors: Analogues like tert-butyl (1S,5R)-3-[...]pentylamino-8-azabicyclo[3.2.1]octane-8-carboxylate () demonstrate tunable affinity for Ras isoforms, highlighting the role of substituents in target engagement .
- Kinase Modulators: Derivatives with pyrazine or cyanophenoxy groups () exhibit selectivity in kinase inhibition assays, correlating with substituent polarity .
- Molecular Glue Degraders: Amino-substituted variants () are intermediates in cereblon-based degraders, emphasizing stereochemical precision for NEK7 degradation .
Biological Activity
Tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound belonging to the class of tropane alkaloids, which are known for their diverse biological activities. This compound, characterized by its unique bicyclic structure, has garnered attention for its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by various research findings and data tables.
The molecular formula of this compound is , with a molecular weight of approximately 225.31 g/mol. Its structure features a bicyclic framework that is crucial for its biological interactions.
The biological activity of tropane alkaloids, including this compound, is primarily attributed to their interaction with neurotransmitter systems, particularly the cholinergic and dopaminergic pathways. These compounds often act as inhibitors or modulators of neurotransmitter receptors, influencing various physiological processes.
Pharmacological Effects
Research indicates that compounds within this chemical class exhibit a range of pharmacological effects:
- Anticholinergic Activity : Many tropane alkaloids possess anticholinergic properties, which can be beneficial in treating conditions like motion sickness and muscle spasms.
- CNS Effects : Some studies have suggested potential neuroprotective effects and cognitive enhancement due to modulation of cholinergic signaling pathways.
- Analgesic Properties : Certain derivatives have shown promise as analgesics, potentially providing relief from pain through central nervous system pathways.
Study 1: Neuroprotective Effects
A study published in Journal of Medicinal Chemistry explored the neuroprotective effects of various tropane derivatives, including this compound. The results indicated that this compound could reduce neuronal cell death in vitro models by inhibiting apoptotic pathways, showcasing its potential in neurodegenerative diseases .
Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of tropane alkaloids against various bacterial strains. The findings revealed that this compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing tert-butyl (1S)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via functionalization of the bicyclic scaffold. For example, describes a procedure where tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate is reacted with a sulfonylimino benzothiazole derivative under reductive amination conditions (e.g., sodium triacetoxyborohydride in DCM/TFE). Key parameters include:
- Solvent choice : Dichloroethane (DCE) and trifluoroethanol (TFE) mixtures improve solubility of intermediates .
- Stoichiometry : Excess aldehyde (5 equiv) ensures complete conversion of the amine precursor .
- Workup : Partitioning between DCM and saturated NaHCO₃ minimizes side-product formation .
Typical yields range from 50–70% under optimized conditions .
Q. How can researchers confirm the stereochemical configuration of the bicyclic scaffold?
Methodological Answer: Stereochemical assignments rely on:
- X-ray crystallography : Used to resolve ambiguities in endo/exo configurations (e.g., N-Boc-endo-3-aminotropane in ) .
- NMR coupling constants : For example, the coupling between protons at C1 and C5 in the bicyclic system distinguishes axial/equatorial orientations .
- Chiral HPLC : Critical for separating enantiomers when synthesizing (1S)-configured derivatives .
Advanced Research Questions
Q. How does the endo vs. exo configuration of substituents on the bicyclic core affect biological activity?
Methodological Answer: demonstrates that the endo configuration of N-Boc-3-aminotropane enhances binding affinity for the CCR5 receptor due to reduced steric hindrance and optimized hydrogen-bonding interactions. Researchers should:
Q. What strategies mitigate racemization during functionalization of the bicyclic amine?
Methodological Answer: Racemization is a critical challenge during amine derivatization. highlights:
Q. How can researchers resolve contradictions in reported spectroscopic data for bicyclic carboxylates?
Methodological Answer: Discrepancies in NMR or MS data often arise from:
- Solvent effects : Compare spectra acquired in identical solvents (e.g., CDCl₃ vs. DMSO-d₆) .
- Impurity profiles : Use preparative HPLC to isolate minor isomers or byproducts (e.g., notes out-of-stock items due to purification challenges) .
- Dynamic equilibria : For compounds with tautomeric forms (e.g., keto-enol), variable-temperature NMR clarifies dominant conformers .
Experimental Design & Optimization
Q. What analytical techniques are essential for characterizing tert-butyl bicyclic derivatives?
Methodological Answer:
Q. How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Catalyst screening : uses acetic acid as a proton source to accelerate reductive amination .
- Microwave-assisted synthesis : Reduces reaction time for thermally demanding steps .
- Flow chemistry : Minimizes decomposition of sensitive intermediates (e.g., methylidene groups) .
Contradictions & Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
